molecular formula C7H12ClN3O B1443587 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1361116-53-1

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1443587
M. Wt: 189.64 g/mol
InChI Key: AYSSMCDDQLXXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, hereafter referred to as ‘oxadiazole’, is a synthetic compound with a range of scientific applications in the laboratory. It has been used in various studies to investigate the mechanism of action of various drugs, as well as to create a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Chromene Derivatives A reaction involving 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine led to the synthesis of chromene derivatives with potential pharmaceutical applications. This study underlines the versatility of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride as a chemical precursor (Rao et al., 2014).

Prediction of Biological Activity A novel synthesis method yielded 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives, with a subsequent study using PASS (Prediction of Activity Spectra for Substances) to predict their biological activities. The research highlights the potential biomedical applications of these compounds in drug discovery and design (Kharchenko et al., 2008).

Plant Growth Stimulation A study synthesized new derivatives containing a pyrrolidine ring along with other heterocyclic fragments like 1,2,4-triazole and 1,3,4-oxadiazole. Preliminary biological screening revealed that these compounds significantly stimulated plant growth, indicating their potential in agricultural applications (Pivazyan et al., 2019).

properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSSMCDDQLXXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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